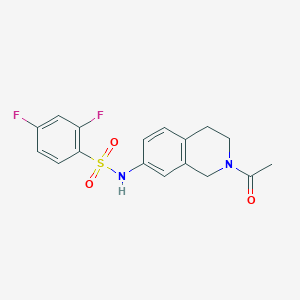

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-5-3-14(18)9-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKZWVFZBUUCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple stepsCommon reagents used in these reactions include acetyl chloride, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Medicine: Research has indicated its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide, a comparative analysis with structurally related sulfonamide-tetrahydroisoquinoline hybrids is provided below.

Research Findings and Implications

Structural Determinants of Activity

- Fluorination: The 2,4-difluoro substitution in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in sulfonamide-based drug candidates .

- Tetrahydroisoquinoline Core: Modifications at the 2-position (acetyl vs. trifluoroacetyl) significantly influence electronic properties and conformational flexibility, impacting interactions with hydrophobic enzyme pockets .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide is a synthetic organic compound that belongs to a class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its unique structure features a tetrahydroisoquinoline core linked to a sulfonamide moiety and difluorobenzene substituents, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F2N2O2S |

| Molecular Weight | 348.40 g/mol |

| CAS Number | 955681-21-7 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may exert its effects by modulating various biological pathways involved in cell proliferation and survival. This interaction can lead to inhibition of tumor growth and other therapeutic effects.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance:

- In vitro studies demonstrated that related tetrahydroisoquinoline derivatives possess IC50 values ranging from 2.5 to 25 µg/mL against various cancer cell lines, outperforming standard chemotherapy agents like Doxorubicin (IC50 = 37.5 µg/mL) .

Pharmacological Profiles

The compound's pharmacological profile suggests potential applications in treating various conditions:

- Anticancer : Due to its ability to inhibit pathways involved in tumor growth.

- Neuroprotective : Some derivatives in the tetrahydroisoquinoline class have shown promise in neuroprotection .

Study 1: Antitumor Efficacy

A study conducted on a series of tetrahydroisoquinoline derivatives revealed that compounds with similar structural features to this compound exhibited potent antitumor activity:

| Compound ID | IC50 (µg/mL) | Comparison Drug (Doxorubicin) IC50 (µg/mL) |

|---|---|---|

| Compound A | 10 | 37.5 |

| Compound B | 12 | 37.5 |

| Compound C | 25 | 37.5 |

These findings indicate that the compound may be a viable candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Research into the mechanism of action has shown that this compound interacts with specific molecular targets relevant to cancer biology. The binding affinity and inhibition kinetics are currently under investigation to elucidate the precise pathways affected by this compound .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

- Answer: The compound’s synthesis typically involves multi-step organic reactions, including sulfonamide coupling and acetylation. Key steps include:

- Sulfonylation: Reacting 2,4-difluorobenzenesulfonyl chloride with a tetrahydroisoquinoline intermediate under basic conditions (e.g., pyridine or DMAP) to form the sulfonamide bond .

- Acetylation: Introducing the acetyl group via trifluoroacetic anhydride or acetyl chloride in a polar aprotic solvent (e.g., THF) .

- Characterization: Use high-resolution mass spectrometry (HRMS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and purity. Crystallographic refinement (e.g., SHELX ) is recommended for absolute stereochemical confirmation.

Q. How can researchers resolve contradictions in solubility or stability data for this compound?

- Answer: Discrepancies in solubility/stability often arise from solvent polarity, pH, or crystallinity. To address this:

- Perform solvent screening (water, DMSO, ethanol) with controlled pH (1–12) and monitor degradation via HPLC or LC-MS .

- Use differential scanning calorimetry (DSC) to analyze thermal stability and detect polymorphic forms .

- Cross-validate findings with computational solubility prediction tools (e.g., COSMO-RS) to identify outliers .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer: For target engagement studies:

- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

- Cryo-EM or X-ray crystallography: Resolve co-crystal structures to map binding pockets (use SHELXD for phasing and ORTEP-3 for graphical refinement ).

Q. How can researchers analyze conflicting bioactivity data across cell-based vs. in vivo assays?

- Answer: Contradictions often stem from off-target effects, metabolic instability, or tissue-specific bioavailability. Mitigate via:

- Metabolic Profiling: Use liver microsomes or hepatocytes to identify major metabolites (LC-HRMS) .

- Proteomic Knockdown: Apply siRNA/CRISPR to silence suspected off-targets and reassess potency .

- Pharmacokinetic Modeling: Integrate in vitro ADME data (e.g., Caco-2 permeability) with in vivo PK/PD models .

Q. What advanced computational methods support structure-activity relationship (SAR) optimization?

- Answer: Combine:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to optimize sulfonamide hydrogen bonding .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess conformational stability .

- Free Energy Perturbation (FEP): Predict ΔΔG for fluorine substitutions at the 2,4-difluoro positions .

Methodological Notes

- Crystallographic Refinement: SHELX is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data . For macromolecular complexes, use SHELXPRO as an interface .

- Synthetic Scalability: For multi-gram synthesis, optimize solvent systems (e.g., THF/water biphasic conditions) to reduce side reactions .

- Data Reproducibility: Adhere to CRDC 2020 guidelines (RDF2050108) for process control and simulation in chemical engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.